molecular formula C23H29N3O2 B2523658 (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034468-97-6

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(pyridin-4-yl)methanone

Cat. No.: B2523658
CAS No.: 2034468-97-6
M. Wt: 379.504
InChI Key: VGKBKZYZNBYCDP-UHFFFAOYSA-N
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Description

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with pyrrolidin-1-yl and piperidin-1-yl groups, similar to the query compound, are synthesized through multi-step reactions involving substitution and cyclization processes. These compounds are characterized using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. Single crystal X-ray diffraction is employed for crystallographic and conformational analyses, confirming the molecular structures and providing insights into the molecular conformations and interactions within the crystal lattice (Huang et al., 2021).

Theoretical Studies

Density Functional Theory (DFT) calculations play a crucial role in understanding the electronic and molecular properties of these compounds. DFT is used to optimize molecular structures and compare them with experimental X-ray diffraction data, ensuring consistency between theoretical and empirical findings. The studies extend to investigating molecular electrostatic potentials and frontier molecular orbitals, shedding light on the physicochemical properties of the compounds (Huang et al., 2021).

Applications in Organic Synthesis

The synthesis of compounds containing both piperidine and pyridine rings, akin to the query compound, showcases the challenges and methodologies in constructing heterocycles, which are significant in pharmaceutical chemistry. A reported method involves a series of reactions starting from D-pyroglutaminol, leading to the synthesis of a complex heterocycle with an overall yield of 32% (Zhang et al., 2020). This highlights the potential of such compounds in the synthesis of pharmacologically relevant molecules.

Mechanism of Action

The compound also contains a piperidine ring and a pyridine ring. Piperidine derivatives are known to interact with a variety of biological targets, including receptors and enzymes, and can have a wide range of biological effects . Pyridine derivatives, on the other hand, are often used in drug design due to their ability to form multiple hydrogen bonds, which can enhance binding to biological targets .

The compound’s pharmacokinetics would likely be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

The compound’s action could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules that can interact with the compound or its targets. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .

Properties

IUPAC Name

[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23(20-8-12-24-13-9-20)25-15-10-21(11-16-25)26-14-4-7-22(26)18-28-17-19-5-2-1-3-6-19/h1-3,5-6,8-9,12-13,21-22H,4,7,10-11,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKBKZYZNBYCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC=NC=C3)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.